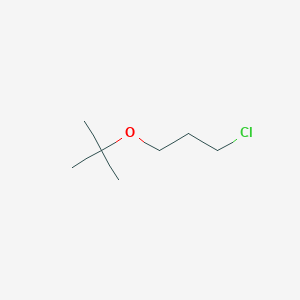










|
REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][OH:5].[CH3:6][C:7]([CH3:9])=[CH2:8]>C1CCCCC1>[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:7]([CH3:9])([CH3:8])[CH3:6]
|


|
Name
|
|
|
Quantity
|
141.81 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCO
|
|
Name
|
resultant two-phase
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 20°-25° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A two liter, three-necked round bottom flask was fitted with a mechanical stirrer, a gas inlet tube
|
|
Type
|
CUSTOM
|
|
Details
|
a Claisen adapter equipped with a dry ice condenser
|
|
Type
|
CUSTOM
|
|
Details
|
This apparatus was dried in an oven overnight at 125° C.
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
Amberlyst 15 resin catalyst, 35 grams, was added
|
|
Type
|
ADDITION
|
|
Details
|
A modest exotherm was noted during the addition
|
|
Type
|
STIRRING
|
|
Details
|
After stirring at room temperature for twenty-eight hours
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCCCOC(C)(C)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |